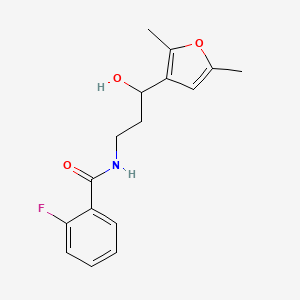

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

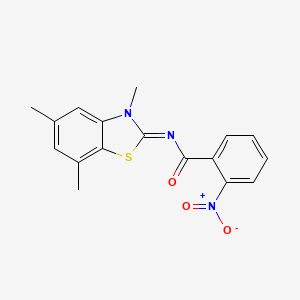

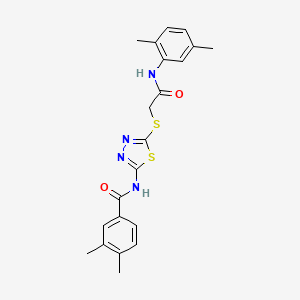

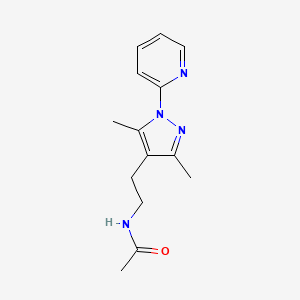

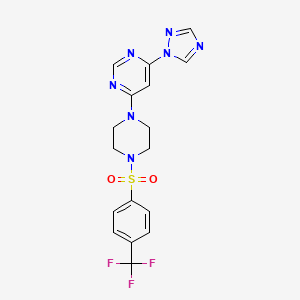

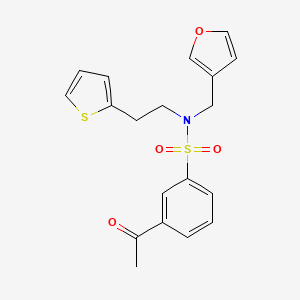

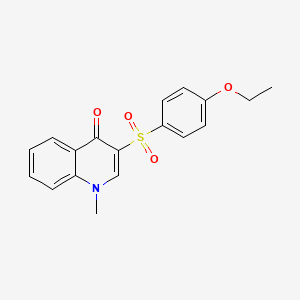

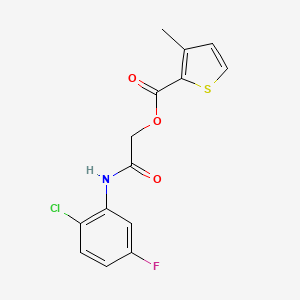

Molecular Structure Analysis

The compound likely contains a five-membered furan ring and a six-membered benzene ring . It also has a fluorine atom attached to the benzene ring and an amide functional group .Chemical Reactions Analysis

The compound, due to the presence of the amide group, might undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings in the structure might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The compound is likely to be a solid under normal conditions. Its solubility might depend on the polarity of the solvent.Scientific Research Applications

Sustainable Access to Polymers and Fuels

Furan derivatives, such as 2,5-dimethylfuran, have been identified as promising alternatives to petroleum-based chemicals for producing polymers, functional materials, and fuels. Research emphasizes the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further processing into valuable chemicals. These derivatives are considered essential for developing sustainable materials and energy sources, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Applications

2,5-Dimethylfuran, a biomass-derived compound, is highlighted for its potential as a transport biofuel due to physicochemical properties similar to those of conventional fuels. Studies focus on the synthesis of this compound from lignocellulosic biomass and its application in spark and compression ignition engines, suggesting its viability as an eco-friendly alternative to gasoline or diesel. Blending with traditional fuels could improve engine emissions and performance, marking significant progress toward sustainable energy solutions (Nguyen et al., 2021).

Advanced Materials and Chemical Synthesis

Furan derivatives are employed in the synthesis of advanced materials and chemicals, serving as building blocks in organic synthesis. Their versatility is attributed to the presence of functional groups that facilitate the production of fine chemicals, showcasing their role in incorporating renewable carbon sources into a variety of products. This underscores the broader applicability of furan-based compounds in developing sustainable chemical processes and materials (Fan, Verrier, Queneau, & Popowycz, 2019).

Safety and Hazards

properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXGHIYOMUNUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Butyryl-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2818958.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)

![1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine](/img/structure/B2818977.png)